![molecular formula C10H10Os 10* B072493 Bis(cyclopentadienyl)osmium CAS No. 1273-81-0](/img/structure/B72493.png)
Bis(cyclopentadienyl)osmium
Overview
Description
Bis(cyclopentadienyl)osmium, also known as osmocene, is an organometallic compound . It is one of the numerous organo-metallic compounds sold by American Elements under the trade name AE Organo-Metallics™ . It is used in applications requiring non-aqueous solubility such as recent solar energy and water treatment applications .
Synthesis Analysis
The synthesis of cyclometalated osmium complexes like Bis(cyclopentadienyl)osmium is usually more complicated than other transition metals such as Ni, Pd, Pt, Rh, where cyclometalation reactions readily occur via direct activation of C–H bonds . It usually occurs under more severe conditions, in polar solvents, using specific precursors, stronger acids, or bases . Such requirements expand reaction mechanisms to electrophilic activation, transmetalation, and oxidative addition, often involving C–H bond activations .Molecular Structure Analysis
The molecular structure of Bis(cyclopentadienyl)osmium is complex. The cyclopentadienyl moiety participates in a complex interaction with the metal involving ligand frontier molecular orbitals and the metal valence orbitals .Physical And Chemical Properties Analysis
Bis(cyclopentadienyl)osmium has a linear formula of C10H10Os . It appears as a solid and has a melting point of 226-228°C . Unfortunately, the boiling point, density, and solubility in H2O are not available .Scientific Research Applications
Homogeneous Catalysis
Bis(cyclopentadienyl)osmium: complexes, also known as osmacycles, are utilized in homogeneous catalysis due to their ability to facilitate various chemical reactions. These complexes can act as catalysts in organic synthesis, aiding in the transformation of substrates into products with high efficiency and selectivity .
Photophysics
Osmacycles exhibit unique photophysical properties, making them suitable for applications in light-emitting devices and as photosensitizers in solar energy conversion. Their ability to absorb and emit light can be harnessed in designing new materials for optoelectronic applications .
Bioelectrocatalysis
In the field of bioelectrocatalysis, Bis(cyclopentadienyl)osmium compounds are studied for their potential to mimic enzyme functions. They can be used to catalyze redox reactions in biological systems, which is essential for developing biosensors and biofuel cells .
Anticancer Agents
The anticancer activity of osmacycles is a significant area of research. These compounds can interact with biological molecules, leading to the development of new chemotherapeutic agents. Their potential to inhibit the growth of cancer cells is being explored in medicinal chemistry .
Chemical Vapor Deposition (CVD)
Bis(cyclopentadienyl)osmium: is used as a precursor in chemical vapor deposition to create thin films of osmium. These films have applications in microelectronics and as protective coatings due to their excellent conductive and catalytic properties .
Water Treatment
Organometallic compounds of osmium, including Bis(cyclopentadienyl)osmium , are being investigated for their use in water treatment applications. Their reactivity can be utilized to degrade pollutants and purify water, contributing to environmental sustainability .
Solar Energy Applications
The solubility and stability of Bis(cyclopentadienyl)osmium in non-aqueous solutions make it a candidate for solar energy applications. It can be used in the development of solar cells and other devices that convert sunlight into electricity .
Cross-Coupling Reactions
While not directly related to Bis(cyclopentadienyl)osmium , its titanium analogs are used in palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are fundamental in organic synthesis. The potential for similar applications using osmium compounds is an area of ongoing research .
Mechanism of Action
Target of Action
Bis(cyclopentadienyl)osmium is primarily used as a precursor for the deposition of osmium films . It is also used in the synthesis of new organometallic compounds .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it reacts with ferrocene to form a new organometallic compound . The reaction proceeds via an electrochemical method .
Biochemical Pathways
It’s known that the compound plays a role in the formation of osmium films and new organometallic compounds .
Pharmacokinetics
Its use in chemical vapor deposition suggests that it can be effectively distributed in a controlled environment .
Result of Action
The primary result of Bis(cyclopentadienyl)osmium’s action is the formation of high purity, conformal films of osmium at relatively low temperatures . It also leads to the synthesis of new organometallic compounds .
Action Environment
The action of Bis(cyclopentadienyl)osmium is influenced by environmental factors such as temperature and pressure . For instance, the deposition of osmium films occurs at temperatures as low as 275°C and 350°C, respectively, under approximately 1 Torr total pressure .
Safety and Hazards
While specific safety and hazard information for Bis(cyclopentadienyl)osmium is not available, similar compounds are known to be highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .
Future Directions
properties
IUPAC Name |
cyclopenta-1,3-diene;osmium(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.Os/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHQTQKQMXEQRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Os+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Os | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(cyclopentadienyl)osmium |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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